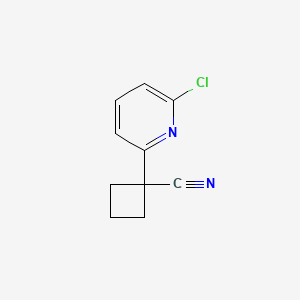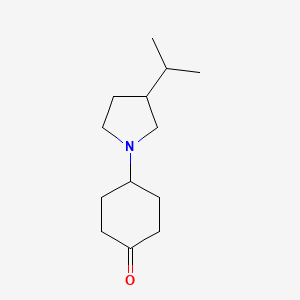
4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one” is a chemical compound with the CAS Number: 1599569-26-2 . It has a molecular weight of 209.33 . The IUPAC name for this compound is 4-(3-isopropylpyrrolidin-1-yl)cyclohexan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO/c1-10(2)11-7-8-14(9-11)12-3-5-13(15)6-4-12/h10-12H,3-9H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is -10 degrees .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Heterocyclic Derivative Syntheses : 4-Yn-1-ones, including compounds similar to the target chemical, have been used in catalytic reactions under oxidative carbonylation conditions to produce various heterocyclic derivatives like tetrahydrofuran and oxazoline derivatives. These reactions involve palladium-catalyzed oxidative cyclization-alkoxycarbonylation and can lead to cyclopentenone, dihydropyridinone, and tetrahydropyridinedione derivatives (Bacchi et al., 2005).
Crystal Structure of Spiro Derivatives : Compounds with structural elements similar to 4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one have been studied for their crystal structure, contributing to understanding the molecular geometry and potential applications in materials science. For instance, the crystal structure of spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3'-chroman-4-one] was analyzed (Thinagar et al., 2000).
Application in Organic Synthesis
Enantioselective Addition Catalysis : Derivatives of 4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one have been utilized in the enantioselective addition of diethylzinc to aldehydes, catalyzed by (R)-1-phenylethylamine-derived 1,4-amino alcohols. This process is crucial in organic synthesis for producing chiral secondary alcohols with high enantioselectivity (Asami et al., 2015).
Hybrid Heterocyclic System Design : Utilizing reactions similar to those involving the target compound, researchers have developed methods to synthesize hybrid heterocyclic systems combining furoxan and pyridine rings. This is achieved through tandem inverse-electron-demand hetero-Diels–Alder/retro-Diels–Alder reactions, underscoring the compound's role in creating novel polyheterocyclic ensembles (Fershtat et al., 2016).
Biomedical and Pharmaceutical Research
Antimicrobial and Antioxidant Activity : Compounds structurally related to 4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one have been synthesized and tested for antimicrobial and antioxidant activities. Some of these compounds demonstrated moderate antifungal activity, indicating potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).
Antiproliferative Agents : Dispiroindole derivatives, which may share structural features with the target compound, have shown significant antitumor properties. Specific compounds in this category demonstrated activities close to or even higher than the reference standard Doxorubicin, indicating their potential as antiproliferative agents (George et al., 2013).
Materials Science and Catalysis
- Luminescence in Co-crystals : Studies on co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, which may include compounds structurally related to the target chemical, have revealed interesting luminescent properties. This research is significant for crystal engineering aimed at developing new materials with unique luminescent characteristics (Li et al., 2015).
Safety and Hazards
The safety information available indicates that this compound is potentially dangerous. The hazard statements associated with it are H302, H315, H318, H335 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
4-(3-propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-10(2)11-7-8-14(9-11)12-3-5-13(15)6-4-12/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKBDMRGOWNNSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCN(C1)C2CCC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one | |
CAS RN |
1599569-26-2 |
Source


|
| Record name | 4-[3-(propan-2-yl)pyrrolidin-1-yl]cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

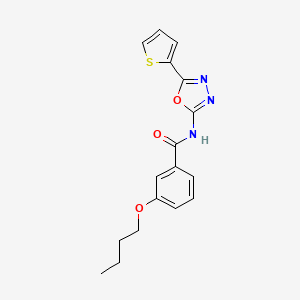


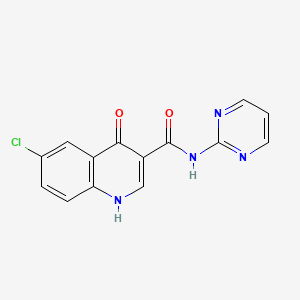

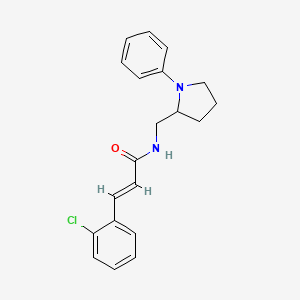
![3-{[(2-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2958689.png)
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2958690.png)
![Benzo[b]thiophen-2-yl(4-(benzylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2958691.png)
![N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2958693.png)

